molecular formula C29H32N4O5 B2769342 (E)-ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 685859-81-8

(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2769342
M. Wt: 516.598
InChI Key: YGOYXCCAAJEKDT-GKPLWNPISA-N
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Description

The compound is a derivative of dipyrido[1,2-a:2’,3’-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often associated with a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The compound contains a dipyrido[1,2-a:2’,3’-d]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms .

Scientific Research Applications

Synthesis and Reactivity
The synthesis of various heterocyclic compounds, including pyrimidines and thiazoles, showcases the versatility of ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate in chemical reactions. For instance, the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives highlights the compound's reactivity and potential for generating new chemical entities with varied biological activities (Mohamed, 2021).

Anticancer Activity
Research into the anticancer properties of novel heterocycles utilizing thiophene incorporated thioureido substituents as precursors, where compounds displayed potent activity against colon HCT-116 human cancer cell lines, underscores the potential of ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate derivatives in oncological research (Abdel-Motaal, Alanzy, & Asem, 2020).

Biological Studies and Antioxidant Activity
The synthesis of novel biphenyl-3,5-dihydro-2H- thiazolopyrimidines derivatives and their evaluation for in vitro antioxidant activity, as well as antibacterial and antifungal studies, present an opportunity to explore the biological applications of these compounds. This research indicates the compound's potential in developing new treatments with antioxidant, antibacterial, and antifungal properties (Maddila et al., 2012).

Molecular Docking Studies
Conformational analysis, spectroscopic insights, and molecular docking studies of potential pyrimidine derivatives with biological activities further demonstrate the scientific applications of ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate. These studies offer valuable information on the compound's interaction with biological targets, potentially leading to the development of new drugs (Mary et al., 2021).

Future Directions

Future research could focus on further studying this compound and similar compounds for their potential biological activities, such as their potential as CDK2 inhibitors . Additionally, more research could be done to determine the physical and chemical properties of this compound, as well as its safety and hazards.

properties

IUPAC Name

ethyl 6-(4-butoxybenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O5/c1-4-7-16-33-25-22(28(35)32-17-10-9-11-24(32)30-25)19-23(29(36)37-6-3)26(33)31-27(34)20-12-14-21(15-13-20)38-18-8-5-2/h9-15,17,19H,4-8,16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOYXCCAAJEKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)OCCCC)C(=O)OCC)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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